molecular formula C11H23NO2 B12553117 2-Butyl-3-(2-ethoxyethyl)-1,3-oxazolidine CAS No. 192214-55-4

2-Butyl-3-(2-ethoxyethyl)-1,3-oxazolidine

Cat. No.: B12553117
CAS No.: 192214-55-4
M. Wt: 201.31 g/mol
InChI Key: BVRDLIKBNJBDQQ-UHFFFAOYSA-N
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Description

2-Butyl-3-(2-ethoxyethyl)-1,3-oxazolidine is an organic compound belonging to the oxazolidine family Oxazolidines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-(2-ethoxyethyl)-1,3-oxazolidine typically involves the reaction of butylamine with ethyl glyoxylate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and catalysts can enhance the efficiency of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-(2-ethoxyethyl)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted oxazolidines

Scientific Research Applications

2-Butyl-3-(2-ethoxyethyl)-1,3-oxazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-Butyl-3-(2-ethoxyethyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-3-(2-methoxyethyl)-1,3-oxazolidine
  • 2-Butyl-3-(2-propoxyethyl)-1,3-oxazolidine
  • 2-Butyl-3-(2-butoxyethyl)-1,3-oxazolidine

Uniqueness

2-Butyl-3-(2-ethoxyethyl)-1,3-oxazolidine is unique due to its specific ethoxyethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

192214-55-4

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-butyl-3-(2-ethoxyethyl)-1,3-oxazolidine

InChI

InChI=1S/C11H23NO2/c1-3-5-6-11-12(8-10-14-11)7-9-13-4-2/h11H,3-10H2,1-2H3

InChI Key

BVRDLIKBNJBDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1N(CCO1)CCOCC

Origin of Product

United States

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